molecular formula C16H14F3N3O3S B2560010 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1421474-14-7

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2560010
CAS No.: 1421474-14-7
M. Wt: 385.36
InChI Key: YCGABZQMRFVXMW-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a research-grade chemical compound recognized in the scientific literature as a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel primarily activated by cold temperatures and cooling agents like menthol, and it plays a critical role in the peripheral nervous system's thermosensation pathways. This specific sulfonamide derivative has been identified as a valuable tool for investigating the pathophysiological roles of TRPM8 , particularly in the context of cold allodynia and neuropathic pain, where its antagonistic activity can help dissect the channel's contribution to aberrant sensory neuron signaling. Beyond its applications in neuroscience, research indicates that TRPM8 is functionally expressed in various cancer cell types, including prostate and pancreatic cancers. The channel has been implicated in regulating cell proliferation, migration, and survival . Consequently, this antagonist provides a critical pharmacological means to probe the oncogenic functions of TRPM8, offering insights into its potential as a therapeutic target in oncology. By selectively blocking TRPM8-mediated calcium influx, this compound enables researchers to elucidate complex signaling networks in disease models, making it an essential agent for fundamental research in sensory biology and cancer pathophysiology.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c1-22-14(15-3-2-8-25-15)9-12(21-22)10-20-26(23,24)13-6-4-11(5-7-13)16(17,18)19/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGABZQMRFVXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a furan ring, a pyrazole ring, and a sulfonamide moiety, which contribute to its unique biological properties. The synthesis typically involves multi-step organic reactions, starting from furan and pyrazole intermediates. The furan can be synthesized from furfural, while the pyrazole is formed from hydrazine and diketones. The final coupling reaction occurs with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Protein Binding : The sulfonamide moiety enhances binding affinity to target proteins, potentially altering their function.
  • Cellular Uptake : The presence of the furan and pyrazole rings facilitates cellular uptake and distribution.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For example:

  • Cytotoxicity : In vitro studies have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values ranging from 0.95 nM to 42.30 µM against cell lines such as MCF7 and A549 .
CompoundCell LineIC50 (µM)
Example 1MCF73.79
Example 2A54926
Example 3NCI-H4600.30

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses has been documented in several studies. It may inhibit key pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic potential in inflammatory diseases.

Case Studies

  • Pyrazole Derivatives in Cancer Therapy : A study by Bouabdallah et al. reported that derivatives similar to the compound exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL .
  • Mechanistic Insights : Research indicated that the compound could induce apoptosis in cancer cells through activation of the caspase pathway, leading to programmed cell death .
  • Comparative Analysis : In comparison with other known anticancer agents, the compound showed promising results in terms of efficacy and selectivity against tumor cells while maintaining lower toxicity levels towards normal cells .

Scientific Research Applications

Medicinal Chemistry

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide has shown promising potential in medicinal chemistry, particularly in the following areas:

  • Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. This compound may inhibit cyclooxygenase enzymes, similar to existing non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Properties : Recent studies have indicated that pyrazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to have IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .

Industrial Applications

This compound can also be utilized in industrial applications, particularly in the development of new materials:

  • Polymer Chemistry : Due to its unique functional groups, it can serve as a building block for synthesizing advanced polymers and resins with tailored properties.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of pyrazole derivatives, including this compound:

StudyFocusFindings
Bouabdallah et al. (2022)Anticancer ActivityReported significant cytotoxic potential against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL .
Zheng et al. (2023)Kinase InhibitionDeveloped pyrazole-linked benzimidazole derivatives showing inhibition against various cancer cell lines .
Recent Review on PyrazolesAnti-inflammatory and Anticancer ProfilesSummarized the therapeutic applications of pyrazole compounds, emphasizing their role in drug design .

Chemical Reactions Analysis

Reaction Conditions and Yields

Reaction Conditions Yield Key Reagents
Pyrazole formation (Katritzky’s method)α-benzotriazolylenones + methyl/phenylhydrazines in basic medium50–94%Benzotriazole, hydrazines
Trifluoromethyl group additionTrifluoromethyl iodide in the presence of a base (e.g., NaOH)N/ACF₃I, NaOH
Sulfonamide couplingSulfonyl chloride + amine in DMF/THF, room temperatureN/ASulfonyl chloride, DMF, THF

Data from Table 1 in highlights yields for substituted pyrazole derivatives, such as 82.9% for phenyl-substituted compounds when using benzaldehyde and orthophosphoric acid.

Reaction Mechanisms

a. Pyrazole Ring Formation
The reaction proceeds via a cyclocondensation mechanism where hydrazines attack carbonyl groups, followed by dehydration and aromatic stabilization . For example:

text
Hydrazine + 1,3-diketone → Pyrazoline (via nucleophilic attack) → Pyrazole (via oxidation)

b. Sulfonamide Formation
The sulfonamide group is introduced through nucleophilic substitution, where the amine attacks the electrophilic sulfur in the sulfonyl chloride:

text
R-SO₂Cl + NH₂R’ → R-SO₂-NH-R’ + HCl

c. Functionalization
Trifluoromethyl groups are introduced via electrophilic substitution, leveraging the electron-withdrawing nature of CF₃ to direct regioselectivity. Furan coupling often involves transition-metal catalysis (e.g., copper) to enable C–C bond formation.

Structural and Stability Considerations

  • Hydrogen Bonding : The sulfonamide’s NH₂ group participates in hydrogen bonding with the pyrazole N2 atom and sulfonamide oxygen atoms, influencing crystallinity and stability .

  • Thermal Stability : The compound exhibits high melting points (e.g., 234–281°C for derivatives in Table 1 ), attributed to its aromatic rings and electron-withdrawing groups.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide derivatives with diverse heterocyclic appendages.

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Heterocyclic Components Melting Point (°C) Notable Features
Target Compound C₁₇H₁₄F₃N₃O₃S 397.37* 4-(trifluoromethyl)benzenesulfonamide, 5-(furan-2-yl), 1-methylpyrazole Furan, Pyrazole Not reported High lipophilicity (CF₃), π-π interactions
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide C₂₈H₂₁F₂N₅O₄S 603.0 (M⁺+1) Methanesulfonamide, 5-fluorochromenone, fluorophenyl Pyrazolo[3,4-d]pyrimidine, Chromenone 252–255 Kinase inhibition potential
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide C₁₉H₁₆ClF₄N₃O₃S 477.86 Chloro, trifluoromethyl, 4-methoxyphenyl Pyrazole Not reported Enhanced metabolic stability (Cl, CF₃)
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide C₂₇H₂₄FN₅S 477.57 Fluorophenyl, methyltriazole, carbothioamide Triazole, Pyrazole Not reported Anticandidal activity (hypothesized)

*Calculated based on molecular formula.

Key Observations:

Structural Diversity: The target compound’s furan-pyrazole system contrasts with the pyrazolo[3,4-d]pyrimidine-chromenone scaffold in , which likely confers distinct electronic and steric profiles.

Physicochemical Properties: The melting point of the chromenone derivative (252–255°C) suggests higher crystallinity compared to the target compound, possibly due to extended π-conjugation. Substituents like chloro () and carbothioamide () may influence solubility and bioavailability .

Furan rings, as in the target compound, are often linked to antimicrobial or anti-inflammatory activity due to their redox-active nature.

Q & A

Advanced Research Question

  • ADMET Prediction : Use SwissADME to estimate logP (~3.0), topological polar surface area (86.4 Ų), and blood-brain barrier permeability .
  • Metabolism Prediction : Employ StarDrop’s P450 module to identify potential oxidation sites (e.g., furan ring).

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